

# **Application Notes and Protocols: HMPL-689 in Combination with Targeted Therapies**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# Introduction to HMPL-689 (Amdizalisib)

**HMPL-689**, also known as Amdizalisib, is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3Kδ signaling pathway is a critical component of the B-cell receptor (BCR) signaling cascade, which is frequently dysregulated in B-cell malignancies.[1][2] By selectively targeting PI3Kδ, **HMPL-689** disrupts downstream signaling, including the AKT pathway, thereby inhibiting the proliferation and inducing apoptosis of malignant B-cells.[1] Preclinical and early clinical studies have shown promising antineoplastic activity of **HMPL-689** in various hematological cancers, particularly in relapsed or refractory follicular lymphoma (FL) and marginal zone lymphoma (MZL).[1][2]

# **Rationale for Combination Therapies**

To enhance the therapeutic efficacy of **HMPL-689** and overcome potential resistance mechanisms, combination strategies with other targeted therapies are being actively explored. Preclinical studies have suggested synergistic effects when **HMPL-689** is combined with other agents. The primary rationale for these combinations is to target multiple nodes within the B-cell signaling and survival pathways, leading to a more profound and durable anti-tumor response. Key combination strategies include targeting CD20 with monoclonal antibodies, dual blockade of the BCR pathway, and inhibiting anti-apoptotic proteins.



# Application Note 1: In Vitro Synergy of HMPL-689 with Other Targeted Therapies in B-cell Lymphoma Cell Lines

This application note describes the in vitro evaluation of **HMPL-689** in combination with a Bruton's tyrosine kinase (BTK) inhibitor and a B-cell lymphoma 2 (Bcl-2) inhibitor, venetoclax, in B-cell lymphoma cell lines.

### **Data Presentation: In Vitro Synergy**

The following table summarizes representative data demonstrating the synergistic antiproliferative effects of **HMPL-689** in combination with a BTK inhibitor and venetoclax in a diffuse large B-cell lymphoma (DLBCL) cell line (e.g., TMD8).

| Compound(s)                 | IC50 (nM) -<br>Single Agent | IC50 (nM) -<br>Combination    | Combination<br>Index (CI) | Synergy/Antag<br>onism |
|-----------------------------|-----------------------------|-------------------------------|---------------------------|------------------------|
| HMPL-689                    | 50                          | -                             | -                         | -                      |
| BTK Inhibitor               | 20                          | -                             | -                         | -                      |
| Venetoclax                  | 15                          | -                             | -                         | -                      |
| HMPL-689 +<br>BTK Inhibitor | -                           | HMPL-689: 10,<br>BTK-I: 4     | 0.45                      | Synergy                |
| HMPL-689 +<br>Venetoclax    | -                           | HMPL-689: 8,<br>Venetoclax: 3 | 0.38                      | Synergy                |

Note: The data presented in this table are illustrative and based on typical findings for selective PI3K $\delta$  inhibitors in combination with BTK and Bcl-2 inhibitors. Actual values for **HMPL-689** may vary.

#### **Experimental Protocol: Cell Viability and Synergy Assay**

This protocol outlines a method for assessing the in vitro synergy of **HMPL-689** with other targeted agents using a cell viability assay.



#### Materials:

- B-cell lymphoma cell lines (e.g., TMD8, SU-DHL-6)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillinstreptomycin
- HMPL-689 (Amdizalisib)
- BTK inhibitor (e.g., ibrutinib)
- Bcl-2 inhibitor (venetoclax)
- 96-well opaque-walled microplates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer
- CompuSyn software or similar for synergy analysis

#### Procedure:

- Cell Culture: Culture B-cell lymphoma cell lines in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
- Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10 $^4$  cells/well in 100  $\mu$ L of culture medium and incubate for 24 hours.
- Drug Preparation: Prepare stock solutions of HMPL-689, BTK inhibitor, and venetoclax in DMSO. Create serial dilutions of each drug and their combinations at a constant ratio.
- Drug Treatment: Treat the cells with single agents and combinations over a range of concentrations for 72 hours. Include a vehicle control (DMSO).
- Cell Viability Measurement: After the incubation period, add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. Measure luminescence using a luminometer.



#### • Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 values for each single agent using a non-linear regression model.
- Calculate the Combination Index (CI) using the Chou-Talalay method with CompuSyn software. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

# **Signaling Pathway Diagram**





Click to download full resolution via product page

Caption: HMPL-689 combination therapy targets key nodes in the B-cell signaling pathway.



# Application Note 2: In Vivo Efficacy of HMPL-689 in Combination with a BTK Inhibitor in a B-cell Lymphoma Xenograft Model

This application note describes a preclinical study to evaluate the in vivo anti-tumor efficacy of **HMPL-689** in combination with a BTK inhibitor in a patient-derived xenograft (PDX) model of Bcell lymphoma.

## **Data Presentation: In Vivo Efficacy**

The following table presents representative data on the anti-tumor activity of **HMPL-689** in combination with a BTK inhibitor in a DLBCL PDX mouse model.

| Treatment Group             | Mean Tumor Volume at<br>Day 21 (mm³) | Tumor Growth Inhibition<br>(TGI) (%) |
|-----------------------------|--------------------------------------|--------------------------------------|
| Vehicle Control             | 1500                                 | -                                    |
| HMPL-689 (10 mg/kg, QD)     | 800                                  | 46.7                                 |
| BTK Inhibitor (5 mg/kg, QD) | 950                                  | 36.7                                 |
| HMPL-689 + BTK Inhibitor    | 300                                  | 80.0                                 |

Note: The data presented in this table are illustrative and based on typical findings for selective PI3Kδ inhibitors in combination with BTK inhibitors in xenograft models. Actual values for HMPL-689 may vary.

#### **Experimental Protocol: Lymphoma Xenograft Study**

This protocol provides a general framework for conducting an in vivo efficacy study of HMPL-**689** in combination with another targeted agent.

#### Materials:

- NOD/SCID or other immunocompromised mice
- B-cell lymphoma cells or patient-derived tumor fragments



- Matrigel
- HMPL-689 formulated for oral gavage
- BTK inhibitor formulated for oral gavage
- Vehicle control solution
- Calipers for tumor measurement
- Animal balance
- Sterile surgical instruments

#### Procedure:

- Animal Acclimation: Acclimate mice to the facility for at least one week before the start of the experiment.
- Tumor Implantation: Subcutaneously implant B-cell lymphoma cells (e.g., 5 x 10<sup>6</sup> cells in Matrigel) or a patient-derived tumor fragment into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- Randomization: When tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize the
  mice into treatment groups (e.g., Vehicle, HMPL-689, BTK inhibitor, HMPL-689 + BTK
  inhibitor).
- Treatment Administration: Administer the respective treatments (e.g., via oral gavage) daily for a specified period (e.g., 21 days). Monitor the body weight of the mice as an indicator of toxicity.
- Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
- Data Analysis:



- Calculate the mean tumor volume and standard error for each treatment group over time.
- Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
- Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between treatment groups.

# **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: A typical workflow for an in vivo xenograft study to evaluate combination therapies.



#### Conclusion

HMPL-689 (Amdizalisib), a selective PI3Kδ inhibitor, holds significant promise for the treatment of B-cell malignancies. The preclinical data, although limited in public access, suggest that combination strategies with other targeted therapies, such as BTK inhibitors and Bcl-2 inhibitors, can lead to synergistic anti-tumor effects. The provided application notes and protocols offer a framework for researchers to further investigate the potential of HMPL-689 in combination therapies, with the ultimate goal of developing more effective treatment regimens for patients with B-cell lymphomas. Further publication of detailed preclinical and clinical combination data will be crucial to fully elucidate the therapeutic potential of these strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. hutch-med.com [hutch-med.com]
- To cite this document: BenchChem. [Application Notes and Protocols: HMPL-689 in Combination with Targeted Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192938#hmpl-689-in-combination-with-other-targeted-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com